molecular formula C8H6N2O3 B1630041 5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid CAS No. 420137-33-3

5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid

Cat. No. B1630041
CAS RN: 420137-33-3
M. Wt: 178.14 g/mol
InChI Key: NTSCJPTZMFBBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Therapeutic Potential

Imidazole-containing compounds, such as 5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid, have shown a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .

Antibacterial and Antimycobacterial Activities

The derivatives of 1,3-diazole, a class of compounds that includes 5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid, show different biological activities such as antibacterial and antimycobacterial activities .

Anti-inflammatory and Antitumor Activities

Imidazole derivatives also exhibit anti-inflammatory and antitumor activities, making them valuable in the development of new therapeutic agents .

Antidiabetic and Anti-allergic Activities

These compounds have been reported to have antidiabetic and anti-allergic properties, further expanding their potential applications in medical treatments .

Antipyretic and Antiviral Activities

The antipyretic and antiviral activities of imidazole derivatives make them useful in the treatment of fever and viral infections .

Antioxidant and Anti-amoebic Activities

Imidazole derivatives have been found to possess antioxidant and anti-amoebic activities, which can be beneficial in the treatment of oxidative stress-related conditions and amoebic infections .

Antihelmintic and Antifungal Activities

These compounds have also shown antihelmintic and antifungal activities, making them potential candidates for the treatment of helminthic and fungal infections .

Ulcerogenic Activities

Imidazole derivatives have been reported to have ulcerogenic activities, suggesting their potential use in the treatment of ulcers .

properties

IUPAC Name

6-hydroxy-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-4-1-2-5-6(3-4)10-7(9-5)8(12)13/h1-3,11H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSCJPTZMFBBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625138
Record name 6-Hydroxy-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

420137-33-3
Record name 6-Hydroxy-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 26.0 g (105 mmol) of 6-methoxy-1H-benzoimidazole-2-carboxylic acid butilamide and 780 ml of 48% aqueus hydrobromic acid is stirred at 110° C. for 8 h, then refluxed for 12 h. The mixture is cooled to room temperature, the precipitated product is filtered off, washed with water until pH neutral and dried to yield 14.3 g (76.2%) of the title compound. Mp.: 206-207° C. (water).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Yield
76.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid
Reactant of Route 5
5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.